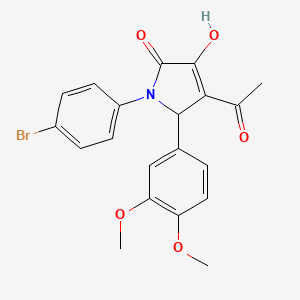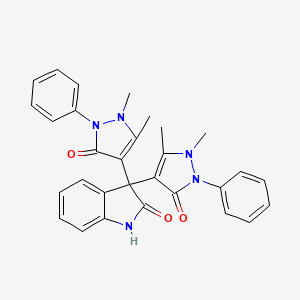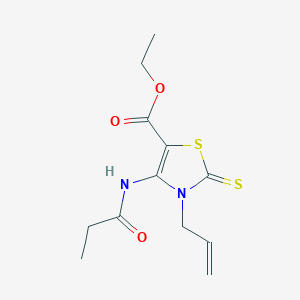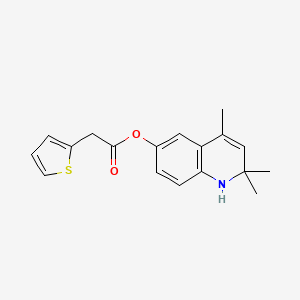![molecular formula C17H26ClNO2 B4883950 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine](/img/structure/B4883950.png)
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized by Imperial Chemical Industries (ICI) in the 1980s for the treatment of asthma and other respiratory diseases. However, it has found broader applications in scientific research due to its high selectivity and potency.
Wirkmechanismus
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 binds selectively to the β2-adrenergic receptor and blocks its activation by endogenous ligands such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways that are activated by the β2-adrenergic receptor, including the cAMP-PKA pathway and the ERK1/2 pathway.
Biochemical and Physiological Effects
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to reduce airway hyperresponsiveness in animal models of asthma, suggesting its potential use in the treatment of respiratory diseases. It has also been shown to have anti-inflammatory effects in the lungs and other tissues.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 has several advantages for lab experiments. It is highly selective for the β2-adrenergic receptor, which allows for the specific investigation of this receptor and its downstream signaling pathways. It is also highly potent, which allows for the use of low concentrations in experiments. However, one limitation of 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 is its relatively short half-life in vivo, which may limit its use in certain animal studies.
Zukünftige Richtungen
There are several future directions for the use of 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 in scientific research. One potential direction is the investigation of its effects on other tissues and organs beyond the respiratory system. Another potential direction is the investigation of its potential use in the treatment of other diseases beyond respiratory diseases, such as cardiovascular diseases. Additionally, the development of new derivatives of 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 with improved pharmacokinetic properties could expand its potential applications in scientific research.
Synthesemethoden
The synthesis of 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 involves the reaction of 2-tert-butyl-4-chlorophenol with 3-bromopropylmorpholine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 in its pure form.
Wissenschaftliche Forschungsanwendungen
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 is widely used in scientific research as a tool to study the β2-adrenergic receptor. It is commonly used in binding assays, functional assays, and radioligand displacement assays to investigate the interactions between β2-adrenergic receptor and ligands. It is also used in animal studies to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Eigenschaften
IUPAC Name |
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2/c1-17(2,3)15-13-14(18)5-6-16(15)21-10-4-7-19-8-11-20-12-9-19/h5-6,13H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSRYOZVHFYRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B4883870.png)



![[1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol](/img/structure/B4883894.png)
![2-(methoxymethyl)-5-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4883898.png)
![11-(3,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4883904.png)
![(2R*,6R*)-2-allyl-6-methyl-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,2,3,6-tetrahydropyridine](/img/structure/B4883905.png)

![2-chloro-N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4883928.png)
![N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide](/img/structure/B4883932.png)

![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4883956.png)
![3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole](/img/structure/B4883963.png)